molecular formula C20H13ClN2OS B2774219 N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide CAS No. 477885-76-0

N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide

Cat. No.: B2774219
CAS No.: 477885-76-0
M. Wt: 364.85
InChI Key: RHQKSMNSCORHMK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide is a synthetic organic compound that belongs to the class of benzenecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide typically involves a multi-step process:

    Formation of the Benzenecarboxamide Core: The initial step involves the formation of the benzenecarboxamide core through the reaction of a suitable benzoic acid derivative with an amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, where a suitable chlorinated reagent reacts with the benzenecarboxamide core.

    Attachment of the Cyanophenyl Group: The cyanophenyl group is typically introduced through a nucleophilic substitution reaction, where a cyanophenyl reagent reacts with the intermediate compound.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage through a thiolation reaction, where a suitable thiol reagent reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the sulfanyl group to a thiol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzamide: Similar structure but lacks the carboxamide group.

    N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide is unique due to the presence of both the carboxamide and sulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

N-(4-Chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide, also known by its CAS number 303147-34-4, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes several functional groups that contribute to its biological properties. The presence of a chloro group, sulfanyl group, and cyanophenyl moiety suggests potential interactions with various biological targets.

PropertyDetails
Molecular Formula C20H12Cl2N2OS
Molecular Weight 396.845 g/mol
IUPAC Name 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide
CAS Number 303147-34-4

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The mechanism may involve:

  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurotransmission and urea metabolism, respectively .
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties by disrupting bacterial cell functions or inhibiting growth factors.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of compounds similar to this compound. For instance, derivatives have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The effectiveness is often quantified using Minimum Inhibitory Concentration (MIC) values.

Enzyme Inhibition Assays

The compound's potential as an enzyme inhibitor has been assessed through various assays:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown significant inhibition against AChE with IC50 values indicating strong activity. For example, one study reported IC50 values ranging from 1.13 µM to 6.28 µM for related compounds .
  • Urease Inhibition : The compound may also inhibit urease, which is vital for nitrogen metabolism in many organisms. Effective inhibitors can serve as therapeutic agents against infections caused by urease-producing bacteria.

Case Studies

  • Study on Antibacterial Activity : A series of synthesized compounds including derivatives of benzenecarboxamide were tested against multiple bacterial strains. The results indicated that some derivatives exhibited significant antibacterial activity, suggesting that modifications in the structure could enhance efficacy against resistant strains.
  • Enzyme Inhibition Research : Research focusing on enzyme inhibition demonstrated that certain structural modifications could lead to increased potency against AChE and urease, highlighting the importance of functional groups in enhancing biological activity.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-cyanophenyl)sulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2OS/c21-15-9-11-16(12-10-15)23-20(24)17-6-2-4-8-19(17)25-18-7-3-1-5-14(18)13-22/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQKSMNSCORHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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